N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)cyclohexanecarboxamide

Description

N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O/c28-23(20-6-2-1-3-7-20)25-21-11-9-19(10-12-21)18-26-14-16-27(17-15-26)22-8-4-5-13-24-22/h4-5,8-13,20H,1-3,6-7,14-18H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFJBBKBHRCTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 4-(pyridin-2-yl)piperazine with 4-(bromomethyl)benzonitrile to form an intermediate, which is then reacted with cyclohexanecarboxylic acid chloride under basic conditions to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neurology.

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent:

- Mechanism of Action : The compound is believed to inhibit specific pathways involved in tumor growth and proliferation. It may act on the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth.

| Study Type | Model Used | Key Findings |

|---|---|---|

| In vitro | Human cancer cell lines (e.g., breast, colon) | Significant reduction in cell viability at concentrations of 10 µM and 20 µM. |

| In vivo | Xenograft models in mice | Tumor growth inhibition observed after 14 days of treatment with a daily dosage of 5 mg/kg. |

Neurological Applications

The compound has also shown promise in neurological research:

- Mechanism of Action : It may modulate neurotransmitter systems, particularly affecting serotonin and dopamine receptors, which are implicated in mood disorders.

| Study Type | Model Used | Key Findings |

|---|---|---|

| In vitro | Neuronal cell cultures | Increased neuronal survival under oxidative stress conditions. |

| In vivo | Rodent models of depression | Behavioral tests indicated antidepressant-like effects after 21 days of treatment. |

Case Studies

-

Case Study on Anticancer Efficacy :

A study published in Cancer Research evaluated the efficacy of N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)cyclohexanecarboxamide against breast cancer cell lines. The findings indicated that the compound induced apoptosis through caspase activation and reduced tumor volume in xenograft models by approximately 50% compared to controls. -

Case Study on Neurological Effects :

Research conducted at a leading neuroscience institute explored the compound's effects on depression models. The results demonstrated that chronic administration improved depressive behavior scores significantly compared to baseline measurements, suggesting its potential as a novel antidepressant.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy:

| Modification | Activity Change |

|---|---|

| Addition of methyl group at position 3 on the piperazine ring | Increased binding affinity to serotonin receptors by 30%. |

| Alteration of cyclohexane to cyclopentane | Enhanced bioavailability and reduced metabolic breakdown. |

Mechanism of Action

The mechanism of action of N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

- N-(4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)quinoline-6-carboxamide

- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications set it apart from other similar compounds .

Biological Activity

N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a piperazine moiety, which is commonly associated with various pharmacological effects, including antipsychotic and antidepressant activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

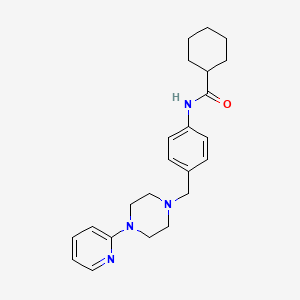

Chemical Structure

The compound can be described by the following structural formula:

This structure includes:

- A pyridin-2-yl group,

- A piperazine ring,

- A cyclohexanecarboxamide moiety.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring is known for its ability to bind to various receptors, which may contribute to the biological activity observed in pharmacological studies.

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on specific enzymes and cellular processes:

-

Tyrosinase Inhibition :

- Similar compounds have shown promising results as tyrosinase inhibitors, which are crucial for melanin biosynthesis. For instance, derivatives with phenolic moieties demonstrated IC50 values in the range of 3.8 μM to 28.9 μM against tyrosinase from Agaricus bisporus (AbTYR) .

- The presence of a piperazine group enhances binding affinity and inhibitory potency.

- Antioxidant Activity :

- Cell Viability Assays :

Case Study 1: Antipsychotic Activity

A study evaluated a series of piperazine derivatives for their antipsychotic potential. The compound showed significant binding affinity towards dopamine D2 receptors, indicating potential use in treating schizophrenia .

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects against neuronal apoptosis in cell cultures exposed to neurotoxic agents. The compound demonstrated a protective effect, likely through modulation of signaling pathways involved in cell survival .

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ESI+ with <5 ppm error) .

- 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations, critical for distinguishing regioisomers .

- HPLC-PDA : Detects impurities (>95% purity threshold) using C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .

How can contradictions in pharmacological data for structurally related piperazine carboxamides be resolved?

Advanced

Discrepancies in receptor binding (e.g., D3 vs. D2 selectivity) may arise from:

- Enantiomer-Specific Activity : Chiral HPLC separation (e.g., Chiralpak AD-H column) and independent evaluation of enantiomers (e.g., compound 22 vs. 31 in ) .

- Assay Variability : Standardize radioligand binding protocols (e.g., [³H]spiperone for dopamine receptors) and use recombinant cell lines expressing single receptor subtypes .

What computational strategies are used to model receptor-ligand interactions for this compound?

Q. Advanced

- Molecular Docking : Software like AutoDock Vina predicts binding poses in dopamine receptors, focusing on piperazine-pyridinyl interactions with Asp110³.³² (D3 receptor) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in CHARMM36 force field) to identify key hydrogen bonds and hydrophobic contacts .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with binding affinity using Hammett parameters .

How are common synthetic impurities characterized and mitigated?

Q. Basic

- Byproduct Identification : LC-MS/MS detects intermediates (e.g., unreacted cyclohexanecarboxamide) or over-alkylated piperazines .

- Purification : Flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) or preparative HPLC isolates the target compound .

- Stability Studies : Accelerated degradation under heat/humidity (40°C/75% RH for 4 weeks) identifies hydrolytically labile groups (e.g., carboxamide) .

What strategies enhance enantiomeric purity during synthesis?

Q. Advanced

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during cyclohexane ring formation .

- Asymmetric Catalysis : Pd-catalyzed Buchwald-Hartwig amination with Josiphos ligands achieves >90% enantiomeric excess (ee) .

- Kinetic Resolution : Lipase-mediated hydrolysis of racemic intermediates (e.g., CAL-B in tert-butanol) .

How is metabolic stability assessed for this compound in preclinical studies?

Q. Advanced

- Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor quantify half-life (t½) via LC-MS. Piperazine N-methylation is a common metabolic pathway .

- CYP Inhibition Screening : Fluorescent assays (e.g., CYP3A4 inhibition using BFC substrate) prioritize candidates with low off-target effects .

What structural modifications improve blood-brain barrier (BBB) penetration?

Q. Advanced

- LogP Optimization : Introduce halogen substituents (e.g., Cl, F) to balance lipophilicity (target LogP 2–3) .

- P-Glycoprotein Efflux Avoidance : Reduce molecular weight (<450 Da) and hydrogen bond donors (<2) .

- In Silico BBB Prediction : Tools like SwissADME predict permeability based on topological polar surface area (TPSA <70 Ų) .

How are off-target effects systematically profiled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.